molecular formula C4H10Cd B3343991 Diethylcadmium CAS No. 592-02-9

Diethylcadmium

Cat. No.: B3343991
CAS No.: 592-02-9
M. Wt: 170.54 g/mol
InChI Key: UJYLYGDHTIVYRI-UHFFFAOYSA-N
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Description

Diethylcadmium is an organocadmium compound with the chemical formula ( \text{C}4\text{H}{10}\text{Cd} ). It is a colorless oil that is highly toxic and sensitive to air, light, and moisture. This compound is primarily used in organic synthesis and has limited applications due to its toxicity.

Preparation Methods

Diethylcadmium can be synthesized through a transmetalation reaction or an exchange reaction between an alkylating agent and a cadmium salt. One common method involves the reaction of cadmium bromide with two equivalents of the Grignard reagent ethylmagnesium bromide in diethyl ether . The reaction is as follows: [ \text{CdBr}_2 + 2 \text{C}_2\text{H}_5\text{MgBr} \rightarrow \text{Cd(C}_2\text{H}_5)_2 + 2 \text{MgBr}_2 ]

Chemical Reactions Analysis

Diethylcadmium undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form cadmium oxide.

    Reduction: It can be reduced to metallic cadmium.

    Substitution: this compound can participate in substitution reactions, where the ethyl groups are replaced by other groups.

Common reagents used in these reactions include oxygen for oxidation, reducing agents like hydrogen for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Diethylcadmium has several applications in scientific research:

Mechanism of Action

The mechanism of action of diethylcadmium involves its interaction with various molecular targets. It can form complexes with Lewis bases, such as oxygen and sulfur-containing compounds, through coordination bonds . These interactions can lead to changes in the electronic structure and reactivity of the compound, influencing its behavior in chemical reactions.

Comparison with Similar Compounds

Diethylcadmium is similar to other organocadmium compounds, such as dimethylcadmium and diphenylcadmium. it is unique in its specific reactivity and applications:

    Dimethylcadmium: This compound has a similar structure but with methyl groups instead of ethyl groups.

    Diphenylcadmium: This compound contains phenyl groups and is a solid at room temperature.

Properties

IUPAC Name

cadmium(2+);ethane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C2H5.Cd/c2*1-2;/h2*1H2,2H3;/q2*-1;+2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJYLYGDHTIVYRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[CH2-].C[CH2-].[Cd+2]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10Cd
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80883454
Record name Cadmium, diethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80883454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

592-02-9
Record name Cadmium, diethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Cadmium, diethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80883454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cadmium, diethyl-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Diethylcadmium
Reactant of Route 2
Diethylcadmium
Reactant of Route 3
Diethylcadmium
Reactant of Route 4
Diethylcadmium

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